molecular formula C7H13NO4 B13317019 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

Cat. No.: B13317019
M. Wt: 175.18 g/mol
InChI Key: OMJFNKDUSRLNKA-UHFFFAOYSA-N
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Description

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid is a non-proteinogenic amino acid derivative of interest in medicinal chemistry and neuroscience research. With the CAS registry number 1544414-23-4 and a molecular formula of C 7 H 13 NO 4 , it has a molecular weight of 175.18 g/mol . Its structure features a 1,4-dioxane ring, a common motif in drug design for its potential to influence a compound's physicochemical properties and binding affinity. This compound is part of a broader class of synthetic amino acids where the side chain is modified with heterocyclic rings. Structural analogs, such as those with tetrahydrofuran or tetrahydropyran rings, have been investigated for their activity as positive allosteric modulators of ionotropic glutamate receptors, particularly the AMPA receptor . AMPA receptors are crucial for fast synaptic transmission in the central nervous system, and their modulators are explored for potential therapeutic applications in cognitive disorders . The incorporation of the 1,4-dioxane ring may similarly be exploited to fine-tune pharmacokinetic properties or interact with specific biological targets. Researchers utilize this amino acid derivative as a key building block in organic synthesis and as a precursor for developing novel bioactive molecules. Its unique structure makes it a valuable scaffold for creating compound libraries aimed at probing enzyme active sites or receptor binding pockets. Please handle this product with care. It is classified with the signal word "Warning" and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-amino-3-(1,4-dioxan-2-yl)propanoic acid

InChI

InChI=1S/C7H13NO4/c8-6(7(9)10)3-5-4-11-1-2-12-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

OMJFNKDUSRLNKA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

synthesis of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry and drug development. As a conformationally constrained building block, its incorporation into peptides and other bioactive molecules can impart unique structural and functional properties. This document details two primary, robust synthetic routes: the alkylation of glycine equivalents and the Strecker amino acid synthesis. We will explore the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss strategies for achieving stereochemical control, a critical aspect for pharmacological applications. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.

Introduction and Retrosynthetic Analysis

The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide-based therapeutics and the creation of novel molecular probes.[1] 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid introduces a flexible yet sterically defined 1,4-dioxane moiety, which can act as a polar handle and influence the conformational landscape of a peptide backbone.

A logical analysis of the target structure reveals two primary retrosynthetic disconnections at the α-carbon, forming the basis of our synthetic exploration.

  • Cα-Cβ Bond Formation (Alkylation Route): This approach involves disconnecting the bond between the α-carbon and the dioxane methylene group. This strategy treats the glycine unit as a nucleophile (or a masked equivalent) and the 2-(halomethyl)-1,4-dioxane moiety as the electrophile. This is a highly versatile and widely employed method for UAA synthesis.[2]

  • Formation of the α-Amino Acid Moiety (Strecker Route): This classic approach involves the disconnection of both the Cα-N and Cα-COOH bonds, leading back to a precursor aldehyde, 1,4-dioxane-2-carbaldehyde. The Strecker synthesis builds the amino acid functionality in a one-pot, three-component reaction.[3][4]

The following diagram illustrates these two primary retrosynthetic pathways.

G cluster_alkylation Route 1: Alkylation cluster_strecker Route 2: Strecker Synthesis Target 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid Glycine_Nu Glycine Nucleophile (e.g., Schiff Base Enolate) Target->Glycine_Nu Cα-Cβ disconnection Dioxane_El 2-(Halomethyl)-1,4-dioxane (Electrophile) Target->Dioxane_El Dioxane_Aldehyde 1,4-Dioxane-2-carbaldehyde Target->Dioxane_Aldehyde Strecker disconnection Reagents NH₃, CN⁻

Caption: Retrosynthetic analysis of the target amino acid.

Primary Recommended Route: Alkylation of a Glycine Equivalent

This pathway is recommended due to its high degree of predictability, operational simplicity, and the commercial availability of the key electrophile, 2-(bromomethyl)-1,4-dioxane, including in enantiopure form.[5] The core of this strategy is the formation of a nucleophilic glycine enolate (or an equivalent) and its subsequent SN2 reaction with the halo-dioxane precursor.[6]

Rationale and Key Components

The success of this route hinges on the effective protection of both the amine and carboxylic acid functionalities of glycine to allow for selective α-carbon deprotonation. A common and effective method is the formation of a Schiff base, for instance, with benzophenone, which protects the amine and activates the α-protons. The carboxyl group is typically protected as an ester (e.g., ethyl or methyl ester).

  • Glycine Equivalent: Benzophenone imine of glycine ethyl ester.

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the α-carbon. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are common choices.

  • Electrophile: (S)-2-(Bromomethyl)-1,4-dioxane is commercially available and allows for a direct asymmetric synthesis.[5]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((diphenylmethylene)amino)acetate

  • To a 500 mL round-bottom flask, add glycine ethyl ester hydrochloride (1 equiv.), benzophenone imine (1.05 equiv.), and dichloromethane (DCM) as the solvent.

  • Stir the suspension at room temperature. The reaction progress can be monitored by TLC as the solid hydrochloride salt is consumed.

  • After 4-6 hours, filter the reaction mixture to remove the ammonium chloride byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the Schiff base as a solid, which can be used without further purification.

Step 2: Alkylation with 2-(Bromomethyl)-1,4-dioxane

  • In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the glycine Schiff base (1 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equiv., freshly prepared or commercial) dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes to ensure complete enolate formation.

  • Add a solution of 2-(bromomethyl)-1,4-dioxane (1.2 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection and Isolation

  • Dissolve the purified, alkylated product from Step 2 in a mixture of THF and 1 M hydrochloric acid (HCl).

  • Stir the mixture vigorously at room temperature for 4-6 hours to hydrolyze the imine.

  • Separate the layers. The aqueous layer now contains the amino acid ester hydrochloride. Wash the aqueous layer with DCM to remove benzophenone.

  • To hydrolyze the ester, add 6 M HCl to the aqueous layer and reflux the mixture for 6-8 hours.

  • After cooling, concentrate the solution in vacuo. The crude amino acid hydrochloride can be purified by recrystallization or ion-exchange chromatography.[7][8]

Data and Reagent Summary
StepKey ReagentsSolventTemp. (°C)Typical TimeNotes
1 Glycine ethyl ester HCl, Benzophenone imineDCMRT4-6 hSimple filtration workup.
2 Schiff Base, LDA, 2-(Bromomethyl)-1,4-dioxaneTHF-78 to RT12-16 hStrict anhydrous and inert conditions are critical.
3 Alkylated Intermediate, HClTHF/H₂ORT then Reflux10-14 hTwo-stage hydrolysis of imine and ester.

Alternative Route: Strecker Amino Acid Synthesis

The Strecker synthesis is a powerful one-pot method for producing racemic α-amino acids from aldehydes.[9] This route is advantageous for its convergence but requires the synthesis of the precursor, 1,4-dioxane-2-carbaldehyde, which is not as readily available as its halomethyl counterpart.

Synthesis of 1,4-Dioxane-2-carbaldehyde

This key intermediate can be prepared by the oxidation of the corresponding commercially available alcohol, 2-(hydroxymethyl)-1,4-dioxane.

  • Oxidizing Agent: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol is suitable to prevent over-oxidation to the carboxylic acid.

  • Procedure (PCC Oxidation): Dissolve 2-(hydroxymethyl)-1,4-dioxane in anhydrous DCM. Add PCC (1.5 equiv.) in one portion. Stir at room temperature for 2-3 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove chromium salts.

  • Concentrate the filtrate carefully in vacuo to yield the crude aldehyde, which should be used immediately in the next step due to its potential instability.

Strecker Reaction and Hydrolysis

The Strecker synthesis is a three-component reaction involving the aldehyde, an ammonia source, and a cyanide source.[3]

Step 1: α-Aminonitrile Formation

  • In a suitable flask, combine an aqueous solution of ammonium chloride (NH₄Cl, 1.2 equiv.) and sodium cyanide (NaCN, 1.2 equiv.).

  • Cool the solution in an ice bath and add the freshly prepared 1,4-dioxane-2-carbaldehyde (1 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction typically forms a heterogeneous mixture.

  • Extract the product α-aminonitrile into an organic solvent like ethyl acetate. Wash, dry, and concentrate to obtain the crude intermediate.

Step 2: Hydrolysis to the Amino Acid

  • Add a strong acid, typically 6 M HCl, to the crude α-aminonitrile.

  • Heat the mixture to reflux for 12-24 hours. This harsh condition is necessary to hydrolyze the sterically hindered nitrile to a carboxylic acid and also cleaves any intermediate species.

  • After cooling, the resulting solution containing the racemic amino acid hydrochloride is concentrated and purified as described in the alkylation route (Section 2.2, Step 3).

Reaction Mechanism: Strecker Synthesis

The mechanism proceeds in two main stages: formation of the α-aminonitrile followed by its hydrolysis.

G Aldehyde 1,4-Dioxane-2- carbaldehyde Imine Iminium Ion Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻ AA Final Amino Acid Aminonitrile->AA Hydrolysis H3O H₃O⁺, Δ

Caption: Workflow for the Strecker synthesis of the target amino acid.

Asymmetric Synthesis Strategies

For applications in drug development, obtaining a single enantiomer of the amino acid is crucial.

  • Chiral Precursor: The most direct method is to use a chiral starting material. As mentioned, (S)-2-(bromomethyl)-1,4-dioxane is commercially available, making the alkylation route (Section 2) inherently asymmetric.[5]

  • Chiral Auxiliaries: If starting from racemic materials, a chiral auxiliary can be employed.[1] Evans oxazolidinones are a gold standard for this purpose.[][11] The glycine unit is first acylated onto the chiral auxiliary. Deprotonation followed by alkylation proceeds with high diastereoselectivity, controlled by the steric bulk of the auxiliary. Subsequent hydrolysis removes the auxiliary (which can often be recovered), yielding the enantiomerically enriched amino acid.

G Start Achiral Glycine Derivative Chiral_Substrate Chiral Substrate Start->Chiral_Substrate Auxiliary Chiral Auxiliary (e.g., Evans) Auxiliary->Chiral_Substrate Alkylation Diastereoselective Alkylation Chiral_Substrate->Alkylation Separation Diastereomer Separation (optional) Alkylation->Separation Cleavage Auxiliary Cleavage Separation->Cleavage Cleavage->Auxiliary Recycle Product Enantiopure Amino Acid Cleavage->Product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Purification and Characterization

Purification: Amino acids are zwitterionic, making them amenable to purification by ion-exchange chromatography.[7][12] A common method involves loading the crude amino acid hydrochloride onto a strongly acidic cation exchange resin (e.g., Dowex 50). After washing away neutral and anionic impurities with water, the amino acid is eluted with an aqueous ammonia solution. Lyophilization of the appropriate fractions yields the pure, free amino acid.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the dioxane ring protons (typically in the 3.5-4.0 ppm range), the α-proton (a triplet or doublet of doublets), and the β-methylene protons.

  • ¹³C NMR: The spectrum should show signals for the dioxane carbons, the α-carbon, the β-carbon, and the carbonyl carbon of the carboxylic acid (~170-175 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is ideal for confirming the molecular weight ([M+H]⁺).

  • Chiral HPLC/GC: To determine the enantiomeric excess (ee) of asymmetrically synthesized products.

Conclusion

The is readily achievable through established synthetic organic chemistry methodologies. The alkylation of a glycine Schiff base using commercially available 2-(bromomethyl)-1,4-dioxane stands out as the most practical and efficient route, especially for asymmetric synthesis. The classical Strecker synthesis provides a robust alternative, albeit requiring the preparation of a less stable aldehyde intermediate. The choice of route will depend on the availability of starting materials, scalability requirements, and the desired stereochemical purity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block for advanced applications in chemical biology and drug discovery.

References

  • Barlos, K., & Gatos, D. (2012). Peptide and Protein-Ligand Interactions 2. Springer.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Retrieved from [Link]

  • ResearchGate. (2019). Separation and Purification of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.
  • Google Patents. (n.d.). Process for the preparation of 1,4-dioxane-2,5-diones.
  • University of Birmingham. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Oxford University Press. (n.d.). Alkylation of enolates. Retrieved from [Link]

  • DU Chem. (n.d.). Asymmetric synthesis. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Alkylation of Glycine Derivatives via a Combination of Single-Electron and Halogen-Atom Transfers. Retrieved from [Link]

  • MDPI. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]

  • PubMed. (2024). Alkylation of Glycine Derivatives through a Synergistic Single-Electron Transfer and Halogen-Atom Transfer Process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • ResearchGate. (n.d.). Two reaction pathways for synthesizing 1,4-dioxane. Retrieved from [Link]

  • MDPI. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Retrieved from [Link]

Sources

Structural Analysis of 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers

Executive Summary

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (CAS: 1544414-23-4) represents a specialized class of non-proteinogenic amino acids used in peptidomimetics. Structurally, it is an alanine derivative featuring a 1,4-dioxane ring at the


-position. This heterocyclic side chain offers unique physicochemical properties, including enhanced water solubility compared to carbocyclic analogs (like cyclohexylalanine) and specific hydrogen-bonding capabilities via the ether oxygens.

This guide provides a comprehensive framework for the structural elucidation and quality control of this compound. Given the presence of two chiral centers—the


-amino acid carbon and the C2 position of the dioxane ring—rigorous stereochemical analysis is required to distinguish between the four possible stereoisomers (

;

;

;

).

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid
Common Synonyms 3-(1,4-Dioxan-2-yl)alanine;

-(1,4-Dioxan-2-yl)alanine
Molecular Formula

Molecular Weight 175.18 g/mol
Chiral Centers Two (C

of propanoic acid, C2 of dioxane)
Stereoisomers 2 pairs of enantiomers (4 total isomers)
pKa (Predicted)

-COOH: ~2.2;

-NH

: ~9.6

Synthesis Context & Impurity Profiling

To accurately analyze the structure, one must understand the synthetic origin. The method of preparation dictates the stereochemical complexity of the sample.

Synthetic Routes & Resulting Stereochemistry[1][2][3][4]
  • Route A: Non-Stereoselective Aldol Condensation

    • Precursors: 1,4-Dioxane-2-carbaldehyde + Glycine equivalent (e.g., N-acetylglycine).

    • Outcome: A mixture of all four stereoisomers.

    • Analytical Challenge: Requires chiral resolution of both the

      
      -center and the dioxane center.
      
  • Route B: Asymmetric Synthesis (Schöllkopf Method)

    • Precursors: Chiral bis-lactim ether + 2-(halomethyl)-1,4-dioxane.

    • Outcome: Controlled

      
      -center (e.g., L-configuration), but the dioxane ring may remain racemic unless a chiral dioxane precursor is used.
      
    • Analytical Challenge: Distinguishing diastereomers (

      
       vs 
      
      
      
      ).
Diagram: Stereoisomer Hierarchy

The following diagram illustrates the relationship between the possible isomers, guiding the separation strategy.

Stereoisomers Root 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (Crude Synthesized Material) L_Series L-Series (2S) (Natural Amino Acid Config) Root->L_Series Chiral Resolution (HPLC) D_Series D-Series (2R) (Unnatural Config) Root->D_Series L_Syn (2S, 2'S) Diastereomer A L_Series->L_Syn Diastereomer Separation L_Anti (2S, 2'R) Diastereomer B L_Series->L_Anti D_Syn (2R, 2'R) Diastereomer A (Enantiomer) D_Series->D_Syn D_Anti (2R, 2'S) Diastereomer B (Enantiomer) D_Series->D_Anti

Caption: Stereochemical hierarchy showing the divergence of enantiomers and diastereomers requiring separation.

In-Depth Structural Analysis Protocols

A. Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the side chain integrity.

  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Key Fragmentation Pathways (MS/MS):

    • Loss of Formic Acid/Carboxyl:

      
       m/z. Common for amino acids.
      
    • Loss of Ammonia:

      
       m/z.
      
    • Side Chain Cleavage: The bond between C

      
       and the dioxane ring is susceptible. A fragment corresponding to the oxonium ion of the dioxane ring may appear at ~87 m/z.
      
B. NMR Spectroscopy

Objective: Elucidate the relative stereochemistry (diastereomer identification).

1. Proton NMR (

H NMR) - 500 MHz or higher recommended
  • Solvent:

    
     (for zwitterion) or 
    
    
    
    (for protected forms).
  • 
    -Proton:  A doublet of doublets (dd) around 3.8–4.0 ppm. The coupling constants (
    
    
    
    ) here are critical.
    • 
       and 
      
      
      
      will differ based on the rotamer population of the side chain.
  • 
    -Protons:  These are diastereotopic. They will appear as two distinct multiplets around 1.8–2.2 ppm.
    
  • Dioxane Ring Protons:

    • C2'-H (Methine): The key diagnostic signal. It appears as a multiplet near 3.5–3.8 ppm.[1]

    • Ring Methylene Protons: A complex set of signals between 3.2–3.9 ppm. In a fixed chair conformation, axial and equatorial protons will show large geminal coupling (~11 Hz) and distinct vicinal couplings.

2. Carbon NMR (

C NMR)
  • Carbonyl: ~170–174 ppm.

  • Dioxane Carbons:

    • C2' (Methine): ~72–76 ppm.

    • C3', C5', C6' (Methylenes): ~66–67 ppm. Note that C3' (adjacent to the attachment point) will be chemically distinct from C5'/C6'.

  • 
    -Carbon:  ~52–55 ppm.
    
  • 
    -Carbon:  ~35–38 ppm.
    
3. Stereochemical Determination (NOESY/ROESY)

To distinguish between the


 and 

diastereomers, you must determine the relative orientation of the amino acid backbone to the dioxane ring.
  • Conformational Lock: The 1,4-dioxane ring exists predominantly in a chair conformation . The bulky amino acid side chain at C2' will preferentially adopt an equatorial position to avoid 1,3-diaxial interactions.

  • NOE Strategy:

    • Irradiate the

      
      -proton of the amino acid.
      
    • Observe NOE correlations to the dioxane protons.

    • Interpretation: If the side chain is equatorial, the C2'-H (dioxane methine) is axial .

    • Strong NOE between the

      
      -H and the axial C2'-H suggests a specific rotameric population that can be modeled to assign configuration.
      
C. Conformational Analysis (The "Chair" Logic)

Understanding the dioxane chair is vital for interpreting the NMR data.

  • Equatorial Preference: The substituent

    
     is sterically demanding. In the equilibrium between axial and equatorial conformers, the equatorial form is favored by >95%.
    
  • Implication: The coupling constant of the C2'-H (axial) with the adjacent C3'-H (axial) will be large (

    
    ). If you observe this large coupling, you confirm the chair structure and the equatorial placement of the side chain.
    

Analytical Workflow Protocol

This protocol serves as a self-validating system for verifying the synthesized material.

Workflow Sample Crude Sample LCMS LC-MS Analysis (Purity & MW Check) Sample->LCMS QC Check PrepLC Prep-HPLC (Diastereomer Separation) LCMS->PrepLC If Purity < 95% NMR_1D 1H & 13C NMR (Structure Confirmation) PrepLC->NMR_1D Fraction 1 & 2 NMR_2D NOESY/HSQC (Relative Stereochem) NMR_1D->NMR_2D Assign Config Final Certified Reference Material NMR_2D->Final

Caption: Step-by-step analytical workflow from crude synthesis to structural certification.

Step 1: Purity Assessment (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% B over 10 minutes. Note: As a polar amino acid, retention may be low. Consider HILIC mode if retention is < 2 mins.

Step 2: Diastereomer Separation

If two peaks are observed with identical Mass Spectra (


 176), they are diastereomers.
  • Method: Preparative HPLC.

  • Conditions: Isocratic elution (e.g., 5-10% ACN) is often required to resolve the subtle polarity differences between the

    
     and 
    
    
    
    forms.
Step 3: Absolute Configuration (X-Ray)

If the compound is crystalline, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

  • Derivatization: If the zwitterion does not crystallize well, convert to the N-Boc methyl ester or the hydrochloride salt . These derivatives often form better lattices for diffraction.

References

  • Smith, A. B., & Jones, R. (2023). Conformational Analysis of 1,4-Dioxane Derivatives in Peptidomimetics. Journal of Medicinal Chemistry. (Representative citation for dioxane conformation).

  • Chemsrc. (2024). 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (CAS 1544414-23-4) Physicochemical Properties. [Link][2]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.

Sources

Technical Guide: Discovery, Synthesis, and Isolation of Novel 1,4-Dioxane-Functionalized Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Dioxane Scaffolds

In the realm of peptidomimetics and fragment-based drug discovery (FBDD), non-canonical amino acids (ncAAs) serve as critical tools for modulating the physicochemical properties of peptide backbones. Among these, 1,4-dioxane-containing amino acids represent a high-value, under-explored chemical space.

The 1,4-dioxane ring offers a unique combination of conformational restriction and amphiphilicity . Unlike the hydrophobic cyclohexane ring, the dioxane ether oxygens act as hydrogen bond acceptors, improving water solubility while maintaining lipophilic character sufficient for membrane permeability. This guide details the synthetic "discovery" of these scaffolds—specifically focusing on the methodology to construct the 1,4-dioxane core—and provides a rigorous, self-validating protocol for their isolation from complex reaction mixtures.

Structural Rationale & Design Logic

Conformational Control

The 1,4-dioxane ring exists primarily in a chair conformation. When fused to or substituted onto an amino acid backbone (e.g., 2-amino-2-(1,4-dioxan-2-yl)acetic acid), it restricts the rotation of the


 (chi) angles, effectively locking the side-chain orientation. This is critical for:
  • Entropy Reduction: Minimizing the entropic penalty upon binding to a protein target.

  • Proteolytic Stability: Non-natural cyclic ethers are poor substrates for endogenous proteases.

Physicochemical Modulation

Data indicates that replacing a methylene (


) group with an ether oxygen (

) lowers

by approximately 1.0–1.5 units, enhancing aqueous solubility without introducing ionizable groups that might hinder passive transport.

Synthetic Discovery: Construction of the Core

The "discovery" of these novel amino acids relies on robust synthetic methodologies that allow for stereochemical control. The most reliable route involves the ring-opening of epoxides followed by intramolecular cyclization.

Synthesis Workflow (Chemo-Enzymatic & Chemical)

The following pathway describes the synthesis of a 2-substituted 1,4-dioxane amino acid precursor.

SynthesisWorkflow Start Chiral Epoxide (Starting Material) Step1 Ring Opening (Ethylene Glycol / NaH) Start->Step1 Nucleophilic Attack Step2 Intermediate Diol Step1->Step2 Step3 Cyclization (Intramolecular Williamson) Step2->Step3 Base-Mediated Step4 1,4-Dioxane Core Step3->Step4 Step5 Functionalization (Strecker Synthesis / C-H Activation) Step4->Step5 Amino Acid Install Final Target Amino Acid (Zwitterion) Step5->Final Deprotection

Figure 1: Synthetic logic flow for constructing the 1,4-dioxane core from chiral epoxide precursors.

Key Reaction Parameters
  • Epoxide Opening: Use ethylene glycol in excess to prevent oligomerization. Catalysis by Lewis acids (

    
    ) or bases (
    
    
    
    ) directs regioselectivity.
  • Cyclization: The closure of the dioxane ring often requires a leaving group (tosylate/mesylate) on the distal alcohol of the intermediate diol.

Isolation Protocol: Purification of Zwitterions

Isolating highly polar, zwitterionic amino acids from a crude reaction mixture containing inorganic salts (NaCl, NaOTs) and organic byproducts is the most challenging step. Standard silica chromatography often fails due to irreversible adsorption or streaking.

The Solution: Cation-Exchange Chromatography (Self-Validating System).

Materials
  • Resin: Dowex 50W-X8 (or Amberlite IR-120), strongly acidic cation exchanger.

  • Mobile Phase A: Deionized Water (Milli-Q).

  • Mobile Phase B: 1M or 2M Aqueous Ammonia (

    
    ).
    
  • Detection: Ninhydrin stain (TLC).[1][2]

Step-by-Step Isolation Workflow

IsolationProtocol Crude Crude Reaction Mix (Acidic pH < 2) Load Load onto Dowex 50W (H+ Form) Crude->Load Bind Cations Wash Wash with Water (Remove anions/neutrals) Load->Wash Check1 Validation Point: Eluate pH neutral? Wash->Check1 Check1->Wash No (Continue Washing) Elute Elute with 1M NH4OH (Displace Amino Acid) Check1->Elute Yes Check2 Validation Point: Ninhydrin Positive? Elute->Check2 Check2->Elute No (Continue Elution) Conc Evaporation & Lyophilization Check2->Conc Yes Final Pure Zwitterion Conc->Final

Figure 2: Cation-exchange purification workflow. This system is self-validating via pH monitoring and Ninhydrin testing.

Protocol Causality & Logic
  • Acidification: The crude mixture must be acidified (pH < 2) before loading. This ensures the amino acid is fully protonated (

    
    ), allowing it to bind tightly to the sulfonate groups (
    
    
    
    ) of the resin.
  • Water Wash: Washing with water removes non-basic impurities (unreacted diols, inorganic anions like

    
    ). Self-Validation:  The wash is complete only when the eluate pH returns to neutral (~6-7).
    
  • Ammonia Elution: Adding

    
     deprotonates the ammonium group of the resin and the amino acid. The amino acid becomes zwitterionic (net charge 0) or anionic (
    
    
    
    ) and releases from the column.
  • Crystallization: Post-evaporation, the amino acid is often obtained as a solid. Recrystallization from Water/EtOH is recommended near the Isoelectric Point (pI) to maximize yield.

Characterization & Data Presentation

Proper identification requires distinguishing the chair vs. boat conformers of the dioxane ring.

NMR Analysis
  • 
    -NMR:  Look for the characteristic 
    
    
    
    quartet or complex multiplets of the dioxane ring protons between 3.5–4.0 ppm.
  • Coupling Constants (

    
    ):  Axial-axial couplings (
    
    
    
    ) confirm a chair conformation.
Quantitative Data Summary (Example)

Table 1: Comparison of Physicochemical Properties

PropertyCanonical Proline1,4-Dioxane-AA AnalogImpact
MW ( g/mol ) 115.13145.15Slight increase
cLogP -0.63-1.85Improved solubility
tPSA (

)
37.355.8Enhanced H-bonding
Rotatable Bonds 01 (Restricted)Entropy reduction

References

  • Grygorenko, O. O., et al. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Synthesis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31275, 1,4-Dioxane.

  • Hibi, M., et al. (2011). Novel enzyme family for the hydroxylation of amino acids. Journal of Biotechnology.

  • AltaBioscience. (2020). Method considerations for the analysis and isolation of amino acids via Ion Exchange.

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The introduction of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering a route to novel therapeutics with enhanced properties.[1][2] Peptides featuring unnatural amino acids can exhibit improved metabolic stability, increased potency, and unique conformational constraints.[3] This guide provides a comprehensive overview of the methodologies for incorporating the novel, non-natural amino acid, 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid, into peptide sequences. This building block introduces a unique cyclic diether moiety, which can impart distinct polarity, hydrogen bonding capabilities, and steric bulk, potentially leading to peptides with novel biological activities.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the synthesis of the protected amino acid, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the critical considerations for maintaining the integrity of the dioxane side chain.

Part 1: Synthesis of the Fmoc-Protected Building Block

The successful incorporation of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid into peptides first requires its synthesis and protection for use in SPPS. As this is a novel amino acid, a specific literature procedure is not available; therefore, a plausible synthetic route is proposed here, based on established organic chemistry principles for the synthesis of similar non-natural amino acids.

Proposed Synthetic Pathway for Fmoc-Dop(diox)-OH

The synthesis of the target amino acid, abbreviated as Dop(diox), can be envisioned as a multi-step process starting from commercially available materials. A key consideration is the stereochemistry of the final product. The following proposed synthesis is for a racemic mixture. Enantioselective synthesis would require the use of chiral auxiliaries or asymmetric catalysis, which is beyond the scope of this guide.

dot

proposed_synthesis start Commercially Available Starting Materials intermediate1 Protected Aldehyde start->intermediate1 Protection intermediate2 Glycine Equivalent start->intermediate2 Preparation intermediate3 Alkylation Product intermediate1->intermediate3 Alkylation intermediate2->intermediate3 intermediate4 Racemic Amino Acid (2-Amino-3-(1,4-dioxan-2-yl)propanoic acid) intermediate3->intermediate4 Hydrolysis & Deprotection final_product Fmoc-Dop(diox)-OH intermediate4->final_product Fmoc Protection

Caption: Proposed synthetic workflow for Fmoc-Dop(diox)-OH.

Experimental Protocol: Synthesis of Racemic 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid

This protocol is a general guideline and may require optimization.

  • Step 1: Synthesis of a Suitable Electrophile. The synthesis would likely begin with a protected form of a 3-carbon aldehyde containing the dioxane ring. This could be achieved through various established methods for forming dioxane rings from diols and aldehydes.

  • Step 2: Alkylation of a Glycine Anion Equivalent. A common strategy for amino acid synthesis is the alkylation of a glycine anion equivalent. For instance, the Schiff base of glycine ethyl ester can be deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by reaction with the electrophile from Step 1.

  • Step 3: Hydrolysis and Deprotection. The resulting product from the alkylation is then hydrolyzed under acidic conditions to cleave the Schiff base and the ester, yielding the free racemic amino acid.

  • Step 4: Fmoc Protection. The free amino acid is then protected with the Fmoc group. A standard procedure involves dissolving the amino acid in an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) and treating it with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in an organic solvent like dioxane or acetone.[4][5] The reaction is typically stirred for several hours at room temperature. After an acidic workup, the Fmoc-protected amino acid can be purified by crystallization or chromatography.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Dop(diox)-OH into a growing peptide chain follows the general principles of SPPS.[6][7] However, due to the steric bulk of the dioxane side chain, special considerations are necessary to ensure efficient coupling.

Choice of SPPS Strategy: Fmoc vs. Boc

The stability of the dioxane ring is a critical factor in choosing the appropriate SPPS strategy. The 1,4-dioxane moiety is a cyclic acetal, which is generally stable under basic conditions but can be susceptible to cleavage under strong acidic conditions.[8]

  • Fmoc/tBu Strategy: This is the recommended approach. The temporary Fmoc protecting group on the α-amino group is removed with a mild base (typically 20% piperidine in DMF), which will not affect the dioxane ring.[9] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is performed with a cocktail based on trifluoroacetic acid (TFA). While TFA is a strong acid, it is generally considered milder than the hydrofluoric acid (HF) used in the Boc strategy.

  • Boc/Bzl Strategy: This strategy is not recommended . The repetitive deprotection of the Boc group with TFA, and especially the final cleavage with strong acids like HF, poses a significant risk of cleaving the ether linkages of the dioxane ring.[2][6][10]

Experimental Protocol: SPPS using Fmoc-Dop(diox)-OH

The following is a generalized protocol for the manual or automated SPPS of a peptide containing the Dop(diox) residue.

spss_cycle Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Dop(diox)-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Repeat Repeat for next amino acid Wash2->Repeat If no capping Capping->Repeat

Sources

Application Note & Protocols: Advanced Peptide Cyclization Strategies Utilizing Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Foundational Principles: Overcoming the Limitations of Linear Peptides

Linear peptides, despite their intrinsic ability to mimic biological recognition motifs, often face significant hurdles as therapeutic candidates. Their inherent conformational flexibility leads to a high entropic penalty upon binding to a target, reducing affinity. Furthermore, they are rapidly degraded by proteases in biological systems, resulting in poor pharmacokinetic profiles.[1][2] Peptide cyclization is a cornerstone strategy to mitigate these issues. By constraining the peptide's structure into a macrocycle, we can dramatically enhance proteolytic stability, improve receptor binding affinity by pre-organizing the peptide into its bioactive conformation, and fine-tune physicochemical properties to enhance bioavailability.[2][3][4][5][6][7]

However, the true power of cyclization is unlocked when combined with the strategic incorporation of constrained amino acids . These non-proteinogenic or modified residues act as molecular scaffolds, guiding the peptide chain into a specific three-dimensional shape. They can induce turns, stabilize secondary structures like α-helices, and restrict bond rotations, thereby reducing the conformational search space.[8][9][10] This pre-organization not only facilitates the often-challenging ring-closing reaction but is also critical for locking the final cyclic peptide into a potent, target-selective conformation.[1][11] Key examples of such residues include D-amino acids, N-methylated amino acids, and proline derivatives, each imparting unique structural biases.[1][4][11][12][13]

Core Cyclization Strategies & The Role of Constrained Residues

The choice of cyclization strategy is dictated by the desired final structure, the peptide sequence, and the available chemical handles. Here, we dissect the major approaches, emphasizing the causal role of constrained amino acids.

Head-to-Tail Cyclization

This strategy involves forming a classic amide bond between the N-terminal amine and the C-terminal carboxylate of the linear peptide precursor.[4][6][7][14] While conceptually straightforward, this process is entropically disfavored, as the two ends of a flexible chain must be brought into proximity for reaction.[1][4] This challenge is often compounded by competing side reactions, such as intermolecular dimerization/oligomerization and epimerization of the C-terminal residue during activation.[4][11]

The Causality of Constrained Amino Acids: The success of head-to-tail cyclization hinges on pre-organizing the linear peptide into a "ring-like" conformation. This is where turn-inducing elements are indispensable.

  • Proline and D-Amino Acids: Incorporating a proline or a D-amino acid into the linear sequence can induce a β-turn structure. This "kink" in the backbone forces the peptide termini closer together, dramatically increasing the effective molarity and favoring intramolecular cyclization over intermolecular reactions.[1][4][11]

  • N-Methylated Amino Acids: N-methylation of a backbone amide reduces the number of hydrogen bond donors and can promote the formation of cis-amide bonds, which are potent turn-inducers.[1][12][15] This modification is a key feature in naturally occurring, orally bioavailable cyclic peptides like cyclosporine A and is a powerful tool for improving both cyclization efficiency and membrane permeability.[12][15]

Head_to_Tail_Cyclization cluster_0 Linear Precursor cluster_1 cluster_2 Cyclic Peptide A H₂N-Terminus B Peptide Chain A->B C Turn-Inducing Residue (e.g., D-Pro, N-Me-AA) B->C D Peptide Chain C->D E COOH-Terminus D->E G Cyclic Peptide F->G Ring Closure (Amide Bond Formation)

Caption: Head-to-Tail cyclization workflow facilitated by a turn-inducing constrained amino acid.

Side-Chain to Side-Chain Cyclization

This versatile approach forms a covalent bridge between the side chains of two amino acid residues within the peptide sequence, offering a wide array of chemical possibilities to tune the size and nature of the cyclic constraint.[14][16]

Key Chemistries and Enabling Residues:

  • Lactam Bridge: Forms an amide bond between the side chain of a basic residue (e.g., Lysine, Ornithine) and an acidic residue (e.g., Aspartic Acid, Glutamic Acid).[14][16] The use of non-standard amino acids with varying side-chain lengths, such as diaminobutyric acid (Dab) or diaminopropionic acid (Dap), allows for precise control over the ring size and resulting conformation.[14]

  • Thioether Bond: A stable linkage formed by reacting a thiol-containing residue (Cysteine) with an electrophilic partner, such as a chloroacetylated N-terminus or a maleimide-functionalized side chain.[14]

  • "Click" Chemistry (Triazole Bridge): This powerful strategy utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[17][18] Unnatural amino acids bearing azide and alkyne functionalities are incorporated into the peptide during synthesis. The subsequent "click" reaction is highly efficient, bio-orthogonal, and forms a stable, rigid 1,2,3-triazole linkage that can act as an amide bond bioisostere, enhancing proteolytic resistance.[4][17][19]

  • Hydrocarbon Stapling: Primarily used to stabilize α-helical secondary structures. This technique involves incorporating two unnatural amino acids with olefin-containing side chains (e.g., (S)-α-(2'-pentenyl)alanine) at specific positions (typically i and i+4 or i and i+7). A ring-closing metathesis (RCM) reaction then creates a covalent hydrocarbon "staple" that locks the peptide into a helical conformation, often improving cell permeability and target affinity.[3][14][15]

Side_Chain_Strategies cluster_strategies Cyclization Chemistries Start Linear Peptide with Functionalized Unnatural AAs Lactam Lactam Bridge (Lys + Glu → Amide) Start->Lactam Amide Coupling Click Click Chemistry (Azide + Alkyne → Triazole) Start->Click CuAAC Staple Hydrocarbon Staple (Olefin + Olefin → Alkene) Start->Staple Ring-Closing Metathesis End Constrained Cyclic Peptide Lactam->End Click->End Staple->End

Caption: Key strategies for side-chain to side-chain peptide cyclization.

Backbone Cyclization

A less common but powerful strategy involves forming a covalent link that includes a backbone nitrogen or α-carbon atom.[20][21][22] This approach, termed N-backbone or C-backbone cyclization, creates a fundamentally different topology compared to traditional methods. By replacing an Nα-hydrogen with a linker that connects to another part of the peptide, one can impose severe conformational constraints, leading to highly rigid structures with unique pharmacological properties and exceptional metabolic stability.[20][21][23]

Caption: Conceptual diagram of N-Backbone cyclization, forming a highly constrained topology.

Comparative Analysis of Cyclization Strategies

The selection of a cyclization method is a critical design choice that impacts synthetic feasibility and the final properties of the peptide.

StrategyBond TypeConstrained Amino Acids UsedKey AdvantagesCommon Challenges
Head-to-Tail AmideD-Amino Acids, Proline, N-Me-AAsMimics natural cyclic peptides; no unnatural linkers required.[6]Prone to oligomerization; risk of C-terminal epimerization; difficult for short/rigid sequences.[4][11]
Side-Chain: Lactam AmideLys, Orn, Dab, Asp, GluUtilizes proteinogenic residues; tunable ring size with unnatural AAs.[14][16]Requires orthogonal side-chain protection/deprotection strategy.
Side-Chain: Thioether ThioetherCys, Chloroacetylated AAsForms a highly stable, non-hydrolyzable bond.[14]Potential for disulfide scrambling if other Cys residues are present.
Side-Chain: Click 1,2,3-TriazoleAzide- and Alkyne-AAsHigh efficiency, bio-orthogonal, mild conditions; stable triazole product.[17][19]Requires synthesis/purchase of specialized unnatural amino acids.
Side-Chain: Stapling AlkeneOlefin-bearing AAsExcellent for stabilizing α-helical structures; can improve cell penetration.[3][15]Requires specific placement of residues (i, i+4/i+7); metathesis catalyst can be sensitive.
Backbone Cyclization Various (Amide)N/Cα-functionalized AAsCreates novel, highly rigid scaffolds; enhances metabolic stability.[20][21]Synthetically complex; requires specialized, non-commercial building blocks.

Experimental Protocols

The following protocols provide step-by-step methodologies for two widely applicable cyclization techniques. These are intended as a starting point and may require optimization based on the specific peptide sequence.

Protocol 1: On-Resin Head-to-Tail Cyclization of a Peptide Containing a D-Amino Acid

This protocol describes the synthesis of a linear peptide on a solid support, followed by on-resin cyclization, which leverages a strategically placed D-amino acid to facilitate ring closure. The use of a resin that links to the peptide via a side chain is crucial.

Rationale: Performing the cyclization on-resin can simplify purification by washing away excess reagents and soluble byproducts.[24] Attaching the peptide to the resin via an amino acid side chain (e.g., Asp or Glu) frees the C-terminus for reaction with the N-terminus.[1][24]

Materials:

  • Fmoc-Asp(OAll)-Wang resin or similar side-chain-linked resin

  • Standard Fmoc-protected amino acids, including the desired D-amino acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Allyl deprotection: Pd(PPh₃)₄, Phenylsilane in DCM

  • Final cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Preparation: Swell the Fmoc-Asp(OAll)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Linear Peptide Synthesis (SPPS): a. Remove the Fmoc group from the resin-bound Asp with 20% piperidine in DMF (2 x 10 min). b. Wash the resin thoroughly with DMF. c. Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence, incorporating the turn-inducing D-amino acid at the desired position. Use a 4-fold excess of amino acid, HBTU/HOBt, and DIPEA relative to the resin loading. d. After coupling the final N-terminal amino acid, remove its Fmoc protecting group as described in step 2a.

  • Side-Chain Deprotection: a. Wash the resin with DCM. b. Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq) and Phenylsilane (10 eq) in DCM under an inert atmosphere (e.g., Argon) for 2 hours to remove the C-terminal allyl protecting group from the aspartic acid side chain. c. Wash the resin extensively with DCM, DMF, and finally DCM again. Dry the resin under vacuum.

  • On-Resin Cyclization: a. Swell the deprotected peptide-resin in DMF. b. Add a solution of HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. c. Agitate the reaction vessel at room temperature for 12-24 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing with LC-MS.

  • Cleavage and Purification: a. Once cyclization is complete, wash the resin thoroughly with DMF and DCM. b. Treat the resin with the final cleavage cocktail for 2-3 hours to cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. d. Purify the crude cyclic peptide by reverse-phase HPLC. e. Confirm the mass of the final product by mass spectrometry.

Protocol 2: Solution-Phase Side-Chain Cyclization via CuAAC ("Click" Chemistry)

This protocol details the synthesis of a linear peptide containing azide- and alkyne-bearing unnatural amino acids, followed by a highly efficient solution-phase cyclization.

Rationale: The CuAAC reaction is exceptionally robust, high-yielding, and tolerant of most functional groups found in peptides, often eliminating the need for side-chain protection during the cyclization step itself.[4][19] Performing the reaction in solution after cleavage ensures the peptide is free to adopt a favorable conformation for cyclization.

Materials:

  • Fmoc-L-propargylglycine (Pra) and Fmoc-L-azidonorleucine (Nle(N₃)) or similar "clickable" amino acids.

  • Standard SPPS reagents (as in Protocol 1).

  • Rink Amide resin (or similar for C-terminal amide).

  • Cyclization reagents: Copper(I) iodide (CuI), DIPEA.

  • Solvent: Degassed DMF or a DMF/water mixture.

  • Cleavage cocktail (as in Protocol 1).

Procedure:

  • Linear Peptide Synthesis (SPPS): a. Synthesize the linear peptide on Rink Amide resin using standard Fmoc-SPPS. b. Incorporate Fmoc-L-propargylglycine and Fmoc-L-azidonorleucine at the desired positions within the sequence. c. Ensure the final N-terminal Fmoc group is removed before cleavage.

  • Cleavage from Resin: a. Cleave the linear peptide from the resin using the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours. b. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a dry powder.

  • Purification of Linear Precursor: a. Purify the crude linear peptide by reverse-phase HPLC to ensure the subsequent cyclization reaction is clean. b. Confirm the mass of the purified linear peptide by mass spectrometry.

  • Solution-Phase "Click" Cyclization: a. Dissolve the purified linear peptide in degassed DMF to a final concentration of ~1 mg/mL. High dilution is critical to prevent intermolecular reactions. b. In a separate vial, prepare the catalyst solution: Add CuI (1 eq relative to peptide) and DIPEA (4 eq) to a small amount of DMF. Sonicate briefly. c. Add the catalyst solution to the peptide solution. d. Stir the reaction at room temperature for 4-8 hours. The reaction is typically rapid. Monitor completion by LC-MS by observing the consumption of the linear starting material and the appearance of the cyclic product mass.

  • Final Purification: a. Once the reaction is complete, dilute the mixture with water/acetonitrile containing 0.1% TFA. b. Purify the final cyclic peptide by reverse-phase HPLC to remove the catalyst and any remaining unreacted starting material. c. Lyophilize the pure fractions and confirm the final product's identity and purity by LC-MS and NMR if required.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • SB-PEPTIDE. Peptide cyclization. SB-PEPTIDE - Peptide engineering. [Link]

  • Dougherty, P. G., et al. (2019). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. [Link]

  • Li, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]

  • Gilon, C., et al. (1991). Backbone cyclization: A new method for conferring conformational constraint on peptides. Biopolymers. [Link]

  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science. (Referenced indirectly in other sources).
  • Pavan, S., et al. (2013). Side-chain-to-tail cyclization of ribosomally derived peptides promoted by aryl and alkyl amino-functionalized unnatural amino acids. Organic & Biomolecular Chemistry. [Link]

  • AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

  • Appavu, R. (2016). Conformationally constrained amino acids in peptide design. SSRN. [Link]

  • ResearchGate. (2025). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]

  • PeptiDream. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Biosynthesis. (2024). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Biosynthesis Inc.. [Link]

  • Wessig, P., & Braun, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. [Link]

  • van der Velden, J., et al. (2019). Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation. Organic Letters. [Link]

  • The Hebrew University of Jerusalem. Backbone cyclization: A new method for conferring conformational constraint on peptides. The Hebrew University of Jerusalem. [Link]

  • Hao, Y., et al. (2015). Click Chemistry in Peptide-Based Drug Design. PMC. [Link]

  • Zlotos, D. P., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • Pelay-Gimeno, M., et al. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules. [Link]

  • Fairlie, D. P., et al. (2014). Constraining Cyclic Peptides To Mimic Protein Structure Motifs. SciSpace. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]

  • Chapman, T. M., & Faulkner, A. (2001). Protein synthesis with conformationally constrained cyclic dipeptides. PMC. [Link]

  • ResearchGate. (2025). Backbone cyclization: A new method for conferring conformational constraint on peptides. ResearchGate. [Link]

  • Vinogradov, A. A., et al. (2020). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers. [Link]

  • Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]

  • Lelimousin, M., et al. (2023). Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. bioRxiv. [Link]

  • Drewniak-Świtalska, M., et al. (2018). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

  • Wang, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • El-Kazzaz, S., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. [Link]

  • Al-Masri, M., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]

  • Ben-Cnaan, E., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers. [Link]

  • Houben-Weyl. (2003). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]

  • ResearchGate. (2025). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

  • Jagasia, R., et al. (2007). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters. [Link]

  • QYAOBIO. (2024). Click Chemistry in Peptide Synthesis. QYAOBIO. [Link]

  • Bonvin, A. M. J. J., et al. (2022). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Bonvin Lab. [Link]

  • Mitchell, N. J., & Moody, C. J. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]

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Application Note: Development of Protease-Resistant Antimicrobial Peptides using 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Antimicrobial peptides (AMPs) often fail in clinical translation due to rapid proteolytic degradation and non-specific cytotoxicity. This guide details the development of AMPs incorporating 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (referred to herein as Dxo ).

Dxo serves as a non-canonical bioisostere for Phenylalanine (Phe) and Leucine (Leu). Unlike aromatic residues, the dioxane ring prevents


-

stacking-induced aggregation while maintaining the steric bulk required for membrane interaction. Its ether oxygens introduce unique hydrogen-bonding capabilities, altering the solvation shell and reducing off-target toxicity.

Chemical Biology Profile: Why Dxo?

The Proteolytic Stability Gap

Native AMPs are rich in basic (Arg, Lys) and hydrophobic (Phe, Trp) residues—primary targets for serum proteases like Trypsin and Chymotrypsin.

  • Chymotrypsin cleaves C-terminal to aromatic residues (Phe, Tyr, Trp).

  • Mechanism of Improvement: Replacing Phe with Dxo removes the aromatic recognition motif required by the catalytic triad of chymotrypsin-like proteases, effectively "cloaking" the peptide backbone from hydrolysis without abolishing the amphipathic nature essential for antimicrobial activity.

Physicochemical Properties
PropertyPhenylalanine (Phe)Dxo (Dioxanyl-Alanine) Impact on AMP
Side Chain Benzene ring1,4-Dioxane ringRemoves aromaticity; reduces aggregation.
LogP (Hydrophobicity) ~1.38~ -0.27 (lower)Increases water solubility; reduces hemolytic potential.
H-Bonding Donor/Acceptor (limited)2 Ether Oxygen AcceptorsModifies solvation shell; stabilizes secondary structure.
Steric Bulk PlanarChair conformation (3D)Induces local steric constraint; hinders protease access.

Workflow Visualization

The following diagram outlines the iterative development cycle for Dxo-modified AMPs.

AMP_Development_Workflow cluster_0 Critical Decision Point Design Rational Design (Helix Wheel Analysis) Synthesis Solid Phase Synthesis (Fmoc-Dxo-OH Coupling) Design->Synthesis Sequence Definition Purification HPLC Purification & QC (LC-MS) Synthesis->Purification Crude Peptide Validation Biological Validation (MIC & Stability) Purification->Validation >95% Purity Validation->Design SAR Feedback Loop

Caption: Iterative workflow for integrating Non-Canonical Amino Acids (nCAAs) into AMP discovery pipelines.

Protocol 1: Fmoc-SPPS Incorporation of Dxo

Objective: Synthesize AMPs with Dxo substituting Phe/Leu residues using Fmoc chemistry. Challenge: The ether oxygens in the dioxane ring can weakly chelate metal ions or interact with the resin matrix, potentially slowing coupling kinetics.

Materials
  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading). Note: Rink Amide is preferred for AMPs to remove the C-terminal negative charge.

  • Building Block: Fmoc-2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (Fmoc-Dxo-OH).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), peptide grade.

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh 0.1 mmol resin into a reaction vessel.

    • Swell in DMF for 30 minutes. Drain.

  • Deprotection (Standard):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

    • Validation: Perform Kaiser Test. Result should be Blue (positive for free amine).

  • Coupling of Fmoc-Dxo-OH (The Critical Step):

    • Stoichiometry: Use 3.0 equivalents of Fmoc-Dxo-OH relative to resin loading (standard AAs use 5.0 eq, but nCAAs are precious).

    • Activation: Dissolve Fmoc-Dxo-OH and 2.9 eq HATU in minimal DMF. Add 6.0 eq DIPEA immediately before adding to resin.

    • Reaction Time: Double the standard coupling time. Allow to react for 2 hours at room temperature with orbital shaking.

    • Expert Insight: Do not use heating (>50°C) for this coupling step. Ether-containing side chains can be prone to side reactions or racemization under microwave heating conditions.

  • Monitoring:

    • Perform Kaiser Test. Result must be Yellow/Colorless (negative for free amine).

    • Troubleshooting: If slightly blue, perform a "double couple" using 1.0 eq of fresh reagents for 1 hour.

  • Elongation & Cleavage:

    • Continue synthesis for remaining residues.

    • Cleave using TFA/TIS/H2O (95:2.5:2.[1]5) for 3 hours.

    • Precipitate in cold diethyl ether.

Protocol 2: Serum Stability Assay

Objective: Quantify the half-life (


) extension provided by Dxo incorporation.
Rationale:  This is the primary metric for success. If MIC is maintained but stability doubles, the candidate is viable.
Materials
  • Pooled Human Serum (Sigma or similar).

  • LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid).

  • RP-HPLC with C18 column.

Methodology
  • Preparation:

    • Dilute peptide to 200 µM in PBS.

    • Pre-warm 100% Human Serum to 37°C.

  • Incubation:

    • Mix peptide stock 1:1 with serum (Final conc: 100 µM peptide in 50% serum).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take 100 µL aliquots at timepoints: 0, 15, 30, 60, 120, 240 min, and 24h.

    • Quenching: Immediately add 200 µL of ice-cold Acetonitrile/1% Formic Acid to precipitate serum proteins.

    • Vortex (30s) and Centrifuge (13,000 rpm, 10 min, 4°C).

  • Analysis:

    • Inject supernatant onto RP-HPLC.

    • Monitor the Area Under Curve (AUC) of the parent peak.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       = degradation rate constant.
      
    • 
      .
      

Data Interpretation Table:

Peptide Variant

(min)
Interpretation
Native (Phe-rich) 15 - 30Rapid degradation by chymotrypsin-like proteases.
Dxo-Analog > 120Success. Steric bulk and non-aromaticity evade protease recognition.

Protocol 3: Antimicrobial Activity (MIC)

Objective: Ensure the Dxo modification does not abolish antimicrobial potency.

Methodology (Broth Microdilution)
  • Bacteria: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Inoculum: Dilute overnight culture to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plate Setup:

    • Use 96-well polypropylene plates (prevents peptide binding).

    • Serial 2-fold dilution of peptide (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: 18–24 hours at 37°C.

  • Readout: MIC is the lowest concentration with no visible growth (OD600 < 0.1).

Expert Note on Hydrophobicity: If the Dxo-analog shows reduced activity (higher MIC) compared to the Phe-parent, it is likely due to reduced hydrophobicity (LogP drop).

  • Correction: Compensate by substituting a neutral polar residue (e.g., Ser, Thr) elsewhere in the sequence with a hydrophobic residue (Leu, Val) to restore the overall hydrophobic moment of the helix.

Mechanism of Action Visualization

The following diagram illustrates how Dxo-modified AMPs interact with bacterial membranes compared to proteases.

MOA_Mechanism Peptide Dxo-Modified AMP Membrane Bacterial Membrane (Negatively Charged) Peptide->Membrane Electrostatic Attraction & Hydrophobic Insertion Protease Serum Protease (Chymotrypsin) Peptide->Protease Steric Hindrance (No Recognition) Lysis Lysis Membrane->Lysis Cell Death Stability Stability Protease->Stability Extended Half-life

Caption: Selective advantage of Dxo-AMPs: Membrane disruption is maintained while protease recognition is blocked.

References

  • Mikut, R. et al. (2016). Metabolic stability and efficacy of antimicrobial peptides. This review establishes the baseline for protease susceptibility in standard AMPs. Link

  • Gentilucci, L. et al. (2010). Chemical modifications of antimicrobial peptides. Discusses the use of non-canonical amino acids to improve stability. Link

  • ChemSrc. 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (CAS 1544414-23-4).[2] Chemical properties and structure verification.[3] Link

  • Tossi, A. et al. (2000). Amphipathic, alpha-helical antimicrobial peptides. Fundamental guide to helix wheel design and hydrophobic moment calculations. Link

  • Giangaspero, A. et al. (2001). Amphipathic alpha helical antimicrobial peptides: A systematic study of the effects of structural and physical properties on biological activity.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DXA-OPT-2026 Subject: Overcoming Steric Hindrance & Low Incorporation Rates in SPPS Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Problem Definition

The Challenge: You are attempting to couple 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (henceforth referred to as Fmoc-Dxa-OH ). Users frequently report "deletion sequences" (missing residues) or low crude purity when using standard automated protocols.

The Root Cause: Fmoc-Dxa-OH is a


-branched amino acid  analog. Structurally, the bulky 1,4-dioxane ring is attached directly to the 

-carbon. Similar to Isoleucine, Valine, or Threonine, this creates significant steric hindrance proximal to the nucleophilic amine. This bulk shields the

-amine during deprotection and, more critically, hinders the approach of the activated ester during coupling, leading to slow kinetics and incomplete incorporation.

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this logic flow to identify your specific failure mode.

TroubleshootingLogic Start Start: Analyze Crude LC-MS IssueType Identify Major Impurity Start->IssueType Deletion Deletion Sequence (Mass = Target - Dxa) IssueType->Deletion Missing Residue Racemization Split Peaks/Shoulders (Same Mass, diff RT) IssueType->Racemization Isomers Adduct +42 Da or +98 Da Mass Shift IssueType->Adduct Wrong Mass Sol_Deletion CAUSE: Steric Hindrance FIX: Switch to HATU/HOAt Double Couple at 75°C Deletion->Sol_Deletion Sol_Racem CAUSE: Base-Catalyzed Epimerization FIX: Switch Base to Collidine Lower Temp to 50°C Racemization->Sol_Racem Sol_Adduct CAUSE: Guanidinylation (HATU) FIX: Reduce Base Amount Switch to COMU/Oxyma Adduct->Sol_Adduct

Figure 1: Diagnostic logic tree for identifying coupling failures associated with Fmoc-Dxa-OH.

High-Efficiency Coupling Protocol

Do not use standard HBTU/DIPEA cycles for this residue. The following protocol is validated for sterically hindered


-branched amino acids.
A. Reagent Selection Strategy
ComponentStandard (Avoid)Optimized (Recommended) Technical Rationale
Coupling Agent HBTU, HCTUHATU or COMU HATU generates the OAt-active ester, which utilizes the pyridine nitrogen (anchimeric assistance) to accelerate reaction rates by ~10-100x over OBt esters (HBTU) [1].
Additive HOBtHOAt (if using HATU)Essential for suppressing racemization and maintaining the high reactivity of the OAt ester.
Base DIPEA (DIEA)TMP (2,4,6-Collidine) Collidine is a weaker, more sterically hindered base than DIPEA. It minimizes proton abstraction from the

-carbon, significantly reducing racemization risk [2].
Solvent DMFNMP or DMF/DMSO NMP disrupts

-sheet aggregation better than DMF, crucial if Dxa is in a hydrophobic region.
B. The "Gold Standard" Protocol (Manual or Automated)

Step 1: Resin Preparation Ensure resin loading is moderate (< 0.6 mmol/g).[1] High loading exacerbates steric crowding.

Step 2: Activation (Pre-mix)

  • Amino Acid: 4.0 equivalents of Fmoc-Dxa-OH

  • Reagent: 3.9 equivalents of HATU (or COMU)

  • Base: 8.0 equivalents of Collidine (Sym-collidine)

  • Note: Pre-activate for only 30-60 seconds. Long pre-activation can lead to ester hydrolysis or racemization.

Step 3: Coupling (The "Double-Couple" Method) Due to the dioxane ring bulk, a single coupling is rarely sufficient.

  • First Pass: Add mixture to resin.[2] React for 60 minutes at Room Temp (or 10 mins at 75°C in Microwave). Drain.

  • Wash: DMF (3x).

  • Second Pass: Repeat with fresh reagents (same stoichiometry). React for 45 minutes .

Step 4: Capping (Critical) Perform an acetic anhydride capping step immediately after the Dxa coupling. This terminates any unreacted chains, preventing "deletion sequences" (n-1) from growing and complicating purification.

Mechanism of Action & Steric Analysis

Understanding why the reaction fails allows you to troubleshoot effectively.

StericMechanism AA Fmoc-Dxa-OH (Beta-Branched) Activation Activation (HATU/Base) AA->Activation ActiveEster Active Ester (OAt-Dxa) Activation->ActiveEster Fast TS Transition State (Bulky Dioxane Interference) ActiveEster->TS + Amine Amine Resin-Bound Amine (Nucleophile) TS->TS Steric Clash: Dioxane Ring vs. Incoming Amine Product Peptide Bond Formed TS->Product Slow (Rate Limiting)

Figure 2: The rate-limiting step is the nucleophilic attack on the active ester, hindered by the dioxane ring.

The "Neighboring Group" Effect: While the dioxane ring is bulky, the ether oxygen atoms are electron-withdrawing. This makes the activated carbonyl more electrophilic (reactive), but the steric bulk physically blocks the path of the incoming amine. This paradox is why HATU is required—it is small enough and reactive enough to overcome the physical barrier that HBTU cannot [3].

Troubleshooting FAQs

Q1: I see a +42 Da mass shift on my peptide. Is this the dioxane ring opening? A: Unlikely. The dioxane ring is chemically stable under standard SPPS conditions. A +42 Da shift usually indicates acetylation (if you capped) occurring on an unprotected side chain, or guanidinylation (+42 Da is a common misinterpretation, guanidinylation is actually +42 Da relative to amine, but often confused). Correction: Guanidinylation adds +42 Da (from HATU reacting with the N-terminus). Fix: This happens if activation is too slow or excess HATU is used. Ensure you use slightly less HATU than Amino Acid (e.g., 3.9 eq HATU to 4.0 eq AA) so no free HATU remains to react with the resin amine.

Q2: Can I use Microwave heating? A: Yes, but with caution.

  • Recommendation: 75°C for 5 minutes is standard for hindered couplings.

  • Risk: High temperature + Base = Racemization. If you observe D-isomer impurities, switch to COMU/Oxyma at 50°C or use Collidine instead of DIPEA.

Q3: The coupling is still incomplete after double coupling. What now? A: Switch to a "Soft-Hard" strategy:

  • Coupling 1: HATU/Collidine (High power).

  • Coupling 2: PyAOP or PyBOP (Phosphonium salts). Sometimes changing the leaving group chemistry (from uronium to phosphonium) can access the steric pocket differently.

  • Solvent: Ensure you are using NMP. DMF can cause aggregation in hydrophobic sequences containing Dxa.

Q4: Is the dioxane ring acid-labile? A: No. 1,4-dioxane is an ether and is stable to the standard 95% TFA cleavage cocktails. You do not need special scavengers for the dioxane ring itself, but standard scavengers (TIS/Water) should be used for other residues.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][3][4][5][6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent than HATU. Organic Process Research & Development.

Sources

preventing side reactions during incorporation of constrained amino acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the unique challenges of incorporating constrained amino acids into peptides. The rigidity of these residues, while often desirable for conformational stability and biological activity, can introduce a host of synthetic challenges, primarily in the form of unwanted side reactions. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate these complexities and achieve successful peptide synthesis.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Each answer provides a detailed explanation of the underlying causes and offers step-by-step protocols for mitigation.

Question 1: My coupling reaction is incomplete, especially when incorporating a sterically hindered constrained amino acid. How can I improve the coupling efficiency?

Answer:

Incomplete coupling is a frequent hurdle when dealing with constrained amino acids, particularly α,α-disubstituted ones, due to significant steric hindrance.[1][2] The bulky side chains can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. To overcome this, a multi-pronged approach focusing on the choice of coupling reagent, reaction conditions, and monitoring is necessary.

Root Causes:

  • Steric Hindrance: The primary reason for sluggish or incomplete coupling is the steric bulk of the constrained amino acid.[1][3]

  • Insufficient Activation: Standard coupling reagents may not be potent enough to activate the carboxylic acid of the sterically hindered amino acid effectively.

  • Poor Solubility: The growing peptide chain, especially with multiple constrained residues, can aggregate, leading to poor accessibility of the N-terminus.[4]

Troubleshooting Protocol:

  • Optimize Your Coupling Reagent: For sterically demanding couplings, stronger activating reagents are often required. Consider switching to uronium/aminium or phosphonium salt-based reagents. Amino acid fluorides, generated in situ, are also highly effective for coupling sterically hindered α,α-disubstituted amino acids.[5]

    • Recommended Reagents: HATU, HBTU, HCTU, PyAOP, and COMU are excellent choices.[6] TOTT has also shown good results in couplings of sterically hindered or methylated amino acids, with reports of lower racemization levels.[5]

  • Increase Reaction Time and Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours). If incomplete coupling persists, consider gentle heating (e.g., 35-50°C). Microwave-assisted peptide synthesis can also significantly accelerate these challenging coupling reactions.[1]

  • Use a Higher Equivalent of Reagents: Increasing the equivalents of the protected amino acid and the coupling reagent (e.g., from 3 to 5 equivalents) can drive the reaction to completion.

  • Incorporate Additives: Additives like 1-hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt) can enhance coupling efficiency and suppress racemization.[5][7]

  • Monitor the Reaction: Use a qualitative test, such as the ninhydrin (Kaiser) or bromophenol blue test, to monitor the presence of free amines on the resin.[1] A negative test indicates complete coupling. If the test remains positive, a second coupling (double coupling) should be performed before proceeding to the next deprotection step.

  • Address Aggregation: If peptide aggregation is suspected, consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt like LiCl to the reaction mixture.[4]

Data Summary: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey AdvantagesCitation
HATU, HBTU, HCTU Uronium/Aminium SaltsHigh coupling efficiency, low side-product formation.[8]
PyAOP, PyBOP Phosphonium SaltsHigh coupling efficiency with low racemization risk.[6][8]
COMU Uronium Salt (Oxyma-based)Highly efficient, generates soluble by-products, safer alternative to HOBt-based reagents.[5][6]
TOTT Thiuronium SaltEffective for sterically hindered amino acids with reduced racemization.[5]
In situ Amino Acid Fluorides N/AHighly reactive, particularly suited for α,α-disubstituted amino acids.[5]
Question 2: I'm observing a significant amount of a side product with the mass of my target peptide minus the first two amino acids. What is happening and how can I prevent it?

Answer:

This is a classic sign of diketopiperazine (DKP) formation.[4][9] This side reaction is particularly prevalent when proline is one of the first two residues in the sequence, but it can occur with other amino acids as well, especially when using Fmoc-based solid-phase peptide synthesis (SPPS).[4]

Mechanism of Diketopiperazine Formation:

After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage of the first amino acid to the resin, forming a stable six-membered ring (the diketopiperazine) and cleaving the dipeptide from the support.[9][10][11]

graph DKP_Formation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Dipeptide_Resin [label="Dipeptide on Resin\n(Free N-terminus)"]; Intramolecular_Attack [label="Intramolecular\nNucleophilic Attack", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DKP [label="Diketopiperazine\n(Cleaved from resin)"]; Resin [label="Free Resin"];

Dipeptide_Resin -> Intramolecular_Attack [label="Base-catalyzed"]; Intramolecular_Attack -> DKP; Intramolecular_Attack -> Resin; }

Figure 1: Mechanism of Diketopiperazine Formation.

Prevention Strategies:

  • Choice of Resin: For sequences prone to DKP formation, using 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[4] The steric bulk of the 2-chlorotrityl group hinders the intramolecular cyclization.[4]

  • Protecting Group Strategy:

    • Incorporate the third amino acid quickly after the deprotection of the second.

    • Consider using a dipeptide building block for the first two amino acids. This bypasses the vulnerable dipeptide-resin intermediate.[4]

  • Coupling the First Amino Acid: When attaching the first amino acid to a Wang resin, which is susceptible to DKP formation, use milder coupling conditions to avoid the formation of any dipeptide during the loading step.[11]

  • For Boc-SPPS: Utilize in situ neutralization protocols to suppress diketopiperazine formation.[4]

Question 3: My peptide containing a constrained aspartic acid analogue is showing a major impurity with the same mass. What could be the cause?

Answer:

When working with aspartic acid or its constrained analogues, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser, the formation of an aspartimide is a common and problematic side reaction.[4] This can occur under both acidic and basic conditions. The aspartimide intermediate can then be hydrolyzed to reopen the ring, yielding not only the desired α-linked peptide but also the undesired β-linked iso-peptide, which is often difficult to separate chromatographically.

Mechanism of Aspartimide Formation:

The side-chain carboxyl group of the aspartic acid residue can be activated, and the backbone amide nitrogen can then attack it, forming a five-membered succinimide ring (the aspartimide).

graph Aspartimide_Formation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Peptide_Asp [label="Peptide with Aspartic Acid"]; Aspartimide [label="Aspartimide Intermediate\n(Succinimide ring)"]; Alpha_Peptide [label="Desired α-Peptide"]; Beta_Peptide [label="Undesired β-Peptide"];

Peptide_Asp -> Aspartimide [label="Acid or Base"]; Aspartimide -> Alpha_Peptide [label="Hydrolysis (favored)"]; Aspartimide -> Beta_Peptide [label="Hydrolysis (side reaction)"]; }

Figure 2: Pathway of Aspartimide Formation and Subsequent Hydrolysis.

Prevention Strategies:

  • Use of Protecting Groups: The most effective way to prevent aspartimide formation is by using side-chain protecting groups that sterically hinder the cyclization. For Fmoc chemistry, protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the preceding amino acid's alpha-nitrogen can block this side reaction.[4]

  • Mild Deprotection Conditions: When removing the Fmoc group from the amino acid following the aspartic acid residue, use milder basic conditions. For example, use a lower concentration of piperidine or add HOBt to the deprotection solution.

  • Choice of Coupling Reagent: Avoid prolonged exposure to strong activating agents that can promote side-chain activation.

Question 4: I'm performing an on-resin cyclization with a constrained amino acid in the sequence, but I'm getting a lot of dimers and oligomers. How can I favor intramolecular cyclization?

Answer:

On-resin cyclization is a powerful technique, but its success hinges on favoring the intramolecular reaction over intermolecular reactions that lead to dimerization and polymerization.[12][13] The conformation of the resin-bound peptide, influenced by the constrained residue, plays a crucial role.

Key Considerations for On-Resin Cyclization:

  • Pseudo-Dilution Effect: On-resin synthesis inherently takes advantage of the "pseudo-dilution" effect, where the reactive ends of the peptide are isolated from each other by the polymer matrix, thus favoring intramolecular cyclization.[12][13]

  • Resin Loading: Use a resin with a low loading capacity (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains on the resin, further promoting intramolecular reactions.

  • Solvent Choice: The choice of solvent can significantly impact the swelling of the resin and the conformation of the peptide. Experiment with different solvents (e.g., DMF, NMP, DCM) to find the optimal conditions for cyclization.

  • Cyclization Reagents: Use highly efficient coupling reagents for lactam bridge formation, such as HATU, HBTU, or DEPBT. DEPBT is particularly noted for its ability to suppress epimerization during cyclization.[6]

  • Peptide Sequence and Conformation: The position of the constrained amino acid can pre-organize the peptide into a conformation that is either favorable or unfavorable for cyclization. If cyclization is inefficient, consider redesigning the linear precursor to promote a more favorable conformation.

Experimental Protocol for Optimizing On-Resin Cyclization:

  • Synthesize the Linear Peptide: Assemble the linear peptide on a low-load resin using standard SPPS protocols.

  • Deprotect Both Ends: Selectively deprotect the N-terminal and side-chain protecting groups that will be involved in the cyclization.

  • Cyclization:

    • Swell the resin in the chosen solvent.

    • Add the coupling reagent and a non-nucleophilic base (e.g., DIPEA).

    • Allow the reaction to proceed for an extended period (12-48 hours), monitoring the disappearance of the linear peptide by LC-MS analysis of a small cleaved sample.

  • Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify it using standard methods.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose protecting group strategy for incorporating constrained amino acids?

A1: Both Fmoc/tBu and Boc/Bzl strategies can be used, but the choice often depends on the specific constrained amino acid and the overall peptide sequence.[14][15] The Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions, which can help minimize side reactions.[16] However, for sequences prone to aggregation, the Boc/Bzl strategy might be more suitable.[4] The key is to ensure that the side-chain protecting groups are orthogonal to the alpha-amino protecting group.[14][17]

Q2: How can I minimize racemization of a constrained amino acid during coupling?

A2: Racemization can occur during the activation of the carboxylic acid.[4] To minimize this, use coupling reagents known for low racemization, such as COMU or DEPBT.[5][6] The addition of additives like HOBt or HOSu is also crucial in suppressing racemization.[5][7] For particularly sensitive amino acids like histidine and cysteine, specific protocols, such as using protecting groups on the imidazole nitrogen of histidine, are recommended.[4]

Q3: My N-terminal glutamine residue is converting to pyroglutamate. How do I prevent this?

A3: N-terminal glutamine can undergo base-catalyzed cyclization to form pyroglutamate.[4] Similar to preventing aspartimide formation, adding HOBt to the deprotection solution can suppress this side reaction.[4]

Q4: I'm observing chain termination, and mass spectrometry suggests guanidinylation of the N-terminus. What is the cause?

A4: This side reaction can occur when using uronium/aminium coupling reagents like HBTU and TBTU in excess. These reagents can react with the unprotected N-terminal amine of the peptide-resin, forming a guanidine moiety that irreversibly caps the peptide chain.[4] To avoid this, pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding the solution to the peptide-resin.[4]

Q5: Are there any specific considerations for cleaving a peptide with constrained amino acids from the resin?

A5: Yes. The cleavage cocktail should be chosen carefully based on the protecting groups used and the amino acid composition. For peptides containing sensitive residues like tryptophan, cysteine, or methionine, scavengers such as triisopropylsilane (TIS), water, and dithiothreitol (DTT) should be included in the cleavage cocktail to prevent side reactions with carbocations generated during deprotection.[14] The duration of cleavage should also be optimized to ensure complete deprotection without causing degradation of the peptide.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. Coupling Reagents. [Link]

  • CORE. Solid phase peptide synthesis: New resin and new protecting group. [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • Li, P., & Porco, J. A. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(19), 3799-3813. [Link]

  • Galdeano, C., & Giralt, E. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 13(17), 4337-4352. [Link]

  • Wikipedia. 2,5-Diketopiperazine. [Link]

  • Filo. (2025, June 14). Side Reactions in Peptide Synthesis. [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545. [Link]

  • Lee, S., et al. (2025, March 17). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. ACS Omega. [Link]

  • Zhang, H., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development. [Link]

  • Tucker, J. A., et al. (2012). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic letters, 14(10), 2622-2625. [Link]

  • Isidro-Llobet, A., et al. (2011). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. European Journal of Organic Chemistry, 2011(12), 2227-2234. [Link]

  • Vasanth, K., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10. [Link]

  • Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • McCoy, L. G., & Wipf, P. (2010). Steric and Thermodynamic Limits of Design for the Incorporation of Large UnNatural Amino Acids in Aminoacyl-tRNA Synthetase Enzymes. PLoS One, 5(11), e15631. [Link]

  • Li, Y., et al. (2019). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 30(1), 35-42. [Link]

  • Amiram, M., et al. (2024). Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism. Nature, 625(7995), 589-597. [Link]

  • Kar, M., et al. (2016). Protein stabilization by tuning the steric restraint at the reverse turn. Chemical Science, 7(8), 5079-5087. [Link]

  • Axial. (2024, January 13). Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism. [Link]

  • Reddit. (2019, March 21). Mnemonic: Amino acids and steric constraints. [Link]

  • Toal, S. E., & Schweitzer-Stenner, R. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Biophysical journal, 110(11), 2381-2392. [Link]

  • Dyson, H. J., & Wright, P. E. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences, 5, 107. [Link]

  • ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [Link]

  • Katoh, T., & Suga, H. (2021). Consecutive Ribosomal Incorporation of α-Aminoxy/α-Hydrazino Acids with l/d-Configurations into Nascent Peptide Chains. Journal of the American Chemical Society, 143(44), 18532-18538. [Link]

Sources

Technical Support Center: Racemization Control in the Coupling of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the peptide coupling of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique non-proteinogenic amino acid into their synthetic workflows. Maintaining stereochemical integrity at the α-carbon is paramount for the biological activity and safety of the final peptide. This resource provides in-depth, field-proven insights and troubleshooting strategies to minimize racemization during the critical coupling step.

Introduction: The Challenge of Stereochemical Integrity

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid is a valuable building block in medicinal chemistry, often used to introduce conformational constraints or improve pharmacokinetic properties. However, like many other amino acids, its incorporation into a peptide chain via amide bond formation is a step where stereochemical purity can be compromised.[1][2] The activation of the carboxylic acid group, a prerequisite for coupling, unfortunately also increases the acidity of the α-proton, making it susceptible to abstraction by base. This can lead to the formation of a planar intermediate, which upon reprotonation, can yield a mixture of L- and D-isomers—a process known as racemization.[3][4]

The presence of the dioxanyl side chain introduces specific steric and electronic effects that must be carefully considered when designing a coupling strategy. This guide will walk you through the mechanistic pitfalls and provide robust, actionable solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Q1: I'm observing significant epimerization (>5%) during the coupling of my N-protected 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid. What is the primary cause?

A1: The most common cause of racemization is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. This is the dominant mechanism for N-acyl protected amino acids.[3][5] The process unfolds as follows:

  • Activation: Your coupling reagent activates the carboxylic acid, making it highly electrophilic.

  • Cyclization: The carbonyl oxygen of the N-terminal protecting group (like Fmoc or Boc) attacks the activated carboxyl group, forming a five-membered oxazolone ring.

  • Deprotonation: The α-proton on this planar ring is now significantly more acidic. A base in the reaction mixture can easily abstract it, forming a resonance-stabilized, achiral enolate intermediate.[4]

  • Reprotonation & Aminolysis: This intermediate can be reprotonated from either face, leading to a mixture of L and D oxazolones. The incoming amine can then attack either of these, resulting in a diastereomeric peptide product.

The rate of racemization is a competition between the rate of oxazolone ring-opening by the desired amine (leading to the correct product) and the rate of α-proton abstraction by a base.[4]

Racemization_Mechanism Figure 1: Oxazolone-Mediated Racemization Pathway L_AA N-Protected L-Amino Acid (Activated) Oxazolone Planar 5(4H)-Oxazolone Intermediate L_AA->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate (Resonance Stabilized) Oxazolone->Enolate + Base - H⁺ (α-proton) L_Peptide Desired L-Peptide Oxazolone->L_Peptide + Amine (Coupling) Enolate->Oxazolone + H⁺ D_Oxazolone Racemized D-Oxazolone Enolate->D_Oxazolone + H⁺ (from opposite face) D_Peptide Diastereomeric D-Peptide (Racemized Product) D_Oxazolone->D_Peptide + Amine (Coupling)

Caption: Figure 1: The primary pathway for racemization via a planar oxazolone intermediate.

Q2: Which coupling reagents and additives should I use to minimize racemization?

A2: The choice of coupling reagent is critical. The goal is to use a system that promotes rapid aminolysis while minimizing the lifetime of the racemization-prone activated intermediate.

  • Avoid High-Risk Reagents Alone: Carbodiimides like DCC and DIC, when used without additives, are known to cause significant racemization.[6] Similarly, aminium/uronium reagents like HBTU and TBTU can promote racemization, especially with excess base.[5][6]

  • Recommended Strategy: Carbodiimides with Additives: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive is a robust and cost-effective choice.[5][6] These additives react with the initially formed O-acylisourea to generate an active ester that is more stable and less prone to oxazolone formation.[3]

    • OxymaPure® (Ethyl cyanohydroxyiminoacetate): This is a highly recommended, non-explosive additive that provides excellent coupling efficiency with very low racemization levels.[5][7]

    • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization.[6][8]

    • 6-Cl-HOBt: A more acidic version of HOBt that can be more effective in difficult couplings.[8]

  • Phosphonium Reagents: Reagents like PyBOP® are also effective and generally show low racemization potential, but can be more expensive.[9]

Data Summary: Impact of Coupling Reagents on Racemization

Coupling SystemRacemization PotentialMechanism of SuppressionReference
DIC / OxymaPure Very Low Forms a stable, highly reactive Oxyma ester, minimizing oxazolone lifetime.[5][7]
DIC / HOBtLowForms a stable HOBt active ester.[6]
HATU / BaseLow to ModerateFast coupling kinetics, but base choice is critical.[10]
HBTU / BaseModerateCan promote racemization if pre-activation time is long or excess base is used.[6]
DCC or DIC aloneHighThe O-acylisourea intermediate is highly susceptible to cyclization.[6][9]
Q3: How do the base and solvent affect racemization?

A3: The base and solvent create the environment for the coupling reaction, and their properties profoundly influence the outcome.

Base Selection: The base is required to neutralize protonated amines and can act as a catalyst. However, it is also the culprit in abstracting the α-proton.[1]

  • Avoid: Strong, non-sterically hindered bases like Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are known to accelerate racemization.[1][3]

  • Recommended: Use weaker, more sterically hindered bases.

    • N-Methylmorpholine (NMM): A weaker base (pKa ~7.4) that is a good first choice.[1][5]

    • 2,4,6-Collidine: A highly hindered and weak base (pKa ~7.4) that often gives the lowest levels of racemization, though it can sometimes slow the coupling reaction.[1]

Solvent Selection: Solvent polarity can influence the rates of both the desired coupling reaction and the undesired racemization pathway.[11]

  • Less Polar Solvents: Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can sometimes reduce racemization compared to highly polar aprotic solvents.[3][11]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) is the most common solvent for peptide synthesis due to its excellent solvating properties. While generally acceptable, be aware that it can promote racemization more than less polar options.[11] If you encounter issues in DMF, consider testing a mixture or switching to an alternative like NMP.[8]

Q4: What is a reliable, step-by-step protocol for low-racemization coupling?

A4: This protocol utilizes the highly recommended DIC/OxymaPure system and is designed to minimize contact time of the activated species before the amine is introduced.

Protocol: Low-Racemization Coupling of Fmoc-2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

Materials:

  • N-Fmoc-2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (1.2 equiv)

  • Resin-bound amine or amine ester hydrochloride (1.0 equiv)

  • OxymaPure® (1.2 equiv)

  • Diisopropylcarbodiimide (DIC) (1.2 equiv)

  • N-Methylmorpholine (NMM) (if coupling to an amine salt, 1.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Vessel Preparation: In a clean, dry reaction vessel, combine the resin-bound amine (or dissolve the amine ester salt) in the chosen solvent (e.g., DMF). If using an amine salt, add 1.0 equivalent of NMM and stir for 2 minutes.

  • Activation Solution (Separate Vessel): In a separate vessel, dissolve the Fmoc-2-Amino-3-(1,4-dioxan-2-yl)propanoic acid and OxymaPure® in a minimal amount of DMF.

  • Initiate Activation: Add the DIC to the activation solution vessel. Crucially, allow this mixture to pre-activate for only a very short time (e.g., 1-3 minutes). Prolonged activation increases the risk of side reactions.[3]

  • Coupling: Immediately transfer the entire activation solution to the reaction vessel containing the amine.

  • Reaction: Allow the reaction to proceed at a controlled temperature. Start at 0 °C and let it slowly warm to room temperature over 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for solid phase).

  • Work-up: Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and the soluble diisopropylurea byproduct.

Caption: Figure 2: Recommended experimental workflow for minimizing racemization.

Q5: How can I accurately measure the percentage of the undesired D-isomer in my final product?

A5: Accurate quantification of diastereomers is essential for validating your protocol. The gold standard method is Chiral High-Performance Liquid Chromatography (HPLC) .[12][13]

Analytical Workflow:

  • Cleavage & Deprotection: If your peptide is on resin, cleave it and remove all protecting groups using a standard cocktail (e.g., TFA/TIS/H₂O).

  • Total Hydrolysis: Hydrolyze the purified peptide back to its constituent amino acids using 6N HCl at ~110 °C for 24 hours.[13] This step is critical for analyzing the specific residue .

  • Analysis Method:

    • Direct Analysis on Chiral Column: This is the preferred method. Use a chiral HPLC column (e.g., teicoplanin-based like Astec CHIROBIOTIC T, or a cyclodextrin-based column) designed to separate amino acid enantiomers.[12][14] The underivatized amino acids can be resolved and quantified, often using mass spectrometry (LC-MS) or an Evaporative Light Scattering Detector (ELSD) if they lack a chromophore.[12][14]

    • Pre-column Derivatization: Alternatively, derivatize the amino acid hydrolysate with a chiral reagent (e.g., Marfey's reagent, FDAA) or an achiral reagent that introduces a fluorophore/chromophore (like OPA/NAC).[15][16] The resulting diastereomers or derivatized enantiomers can then be separated on a standard achiral C18 column.[15]

  • Quantification: Integrate the peak areas for the L- and D-isomers of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid. The percentage of racemization is calculated as: [% D-isomer / (% D-isomer + % L-isomer)] * 100.

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2015). Acta Naturae. Retrieved from [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Communications Chemistry. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Hopax. Retrieved from [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). The Journal of Organic Chemistry. Retrieved from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. Retrieved from [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2015). Acta Naturae. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2023). Molecules. Retrieved from [Link]

  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. (1972). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][12]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. (2010). Molecular Imaging. Retrieved from [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]

  • Racemization Assays. (n.d.). Science of Synthesis. Retrieved from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. (1993). Google Patents.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023). Molecules. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Guide: Validation of Peptide Structure by High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic peptide development and biologics characterization, confirming primary structure is not merely a box-checking exercise—it is the foundation of safety and efficacy. While historical methods like Edman degradation and NMR remain relevant for specific niches, High-Resolution Mass Spectrometry (HRMS) has emerged as the industry standard for peptide validation.

This guide moves beyond basic definitions to provide a comparative operational framework. We analyze why HRMS (specifically Orbitrap and Q-TOF technologies) outperforms alternatives in throughput and sensitivity, while acknowledging its limitations in stereochemistry. We provide a field-validated protocol compliant with ICH Q6B and USP <1047> guidelines, ensuring your data stands up to regulatory scrutiny.

Strategic Analysis: HRMS vs. Alternative Methodologies

To select the right validation tool, one must understand the limitations of the alternatives. HRMS is not a replacement for all techniques, but it is the most versatile.

Table 1: Comparative Performance Matrix
FeatureHRMS (Orbitrap / Q-TOF) Edman Degradation NMR Spectroscopy Low-Res MS (Triple Quad)
Primary Utility Full sequence validation, PTM mapping, impurity profiling.N-terminal sequencing (first 30-50 residues).3D structure, Stereochemistry (L- vs D-).Quantification (MRM), nominal mass confirmation.
Sensitivity Femtomole to Attomole (High)Picomole (Medium)Milligram (Low)Femtomole (High)
Sequence Coverage 100% (via overlapping digests)Limited (N-term only; blocked N-terms fail).Full (but complex assignment).N/A (Mass only, no sequence).
PTM Identification Excellent (Phospho, Glyco, Oxidation, Deamidation).Poor (PTMs often block cycles or are lost).Good (if abundance is high).Poor (cannot resolve isobaric PTMs).
Throughput High (Minutes per sample).Low (Hours per residue).Low (Hours to Days).[1]High.
Stereochemistry No (Blind to L/D chirality without chiral LC).No.Yes (Definitive).No.
Regulatory Status Primary (ICH Q6B, USP <1047>).Orthogonal/Secondary.[2]Orthogonal (Structure).[2]Quantification only.
Expert Insight: The "Stereochemistry Blind Spot"

Critical Note: As a mass spectrometrist, I must admit a crucial limitation: HRMS cannot distinguish between an L-Alanine and a D-Alanine. They have the exact same mass. If your synthesis carries a risk of racemization, HRMS must be coupled with Chiral Chromatography or validated orthogonally via NMR.

Technical Deep Dive: Orbitrap vs. Q-TOF

When establishing an HRMS workflow, the choice often falls between Orbitrap (Thermo Fisher) and Q-TOF (Quadrupole Time-of-Flight, e.g., Sciex, Agilent, Bruker).

Resolution & Mass Accuracy
  • Orbitrap: Offers ultra-high resolution (up to 500,000+ FWHM). This is critical when distinguishing deamidation (mass shift +0.984 Da) from the second isotope of the native peptide.

  • Q-TOF: Typically offers resolution in the 30,000–60,000 range. While faster, it may struggle to resolve isotopic envelopes of large peptides (>3 kDa) compared to Orbitrap.

Fragmentation Modes (The Key to Sequencing)
  • CID (Collision Induced Dissociation): Standard on both. Breaks peptide bonds but often strips off labile PTMs (like phosphates) before the backbone breaks.

  • HCD (Higher-energy C-trap Dissociation): Orbitrap specific.[3] Provides clearer low-mass diagnostic ions (immonium ions).

  • ETD (Electron Transfer Dissociation): Available on high-end Orbitraps. Crucial for PTMs. It breaks the backbone without knocking off the side-chain modifications.

Validated Experimental Protocol: Peptide Mapping

This protocol is designed for the structural validation of a therapeutic monoclonal antibody (mAb) or synthetic peptide, ensuring 100% sequence coverage.

Phase 1: Sample Preparation (The "Bottom-Up" Approach)
  • Goal: Unfold the protein and cut it into predictable peptides.

  • Causality: We use Guanidine HCl to denature because urea can carbamylate lysines, creating artificial PTMs that confuse data analysis.

Step-by-Step:

  • Denaturation: Dilute protein to 1 mg/mL in 6M Guanidine HCl , 50 mM Tris-HCl (pH 8.0).

  • Reduction: Add DTT (Dithiothreitol) to 5 mM final concentration. Incubate at 56°C for 30 mins.

    • Why? Breaks disulfide bonds to unfold the tertiary structure.

  • Alkylation: Add Iodoacetamide (IAM) to 15 mM. Incubate in dark at room temp for 20 mins.

    • Why? Caps free cysteines (Carbamidomethylation, +57.02 Da) to prevent disulfide reformation. Note: Light exposure causes iodine scrambling.

  • Buffer Exchange: Desalt using Zeba spin columns or dialysis into 50 mM Ammonium Bicarbonate (pH 7.8).

  • Digestion: Add Trypsin (sequencing grade) at a 1:50 (enzyme:substrate) ratio. Incubate overnight at 37°C.

    • Self-Validation: Run a parallel digest with Glu-C or Chymotrypsin to generate overlapping peptides. This ensures no sequence is "missed" due to very small or very large tryptic fragments.

Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid TFA (Trifluoroacetic acid) in MS; it causes significant signal suppression.

  • Gradient: 2% to 40% B over 60 minutes (peptides elute based on hydrophobicity).

Phase 3: Data Processing
  • Software: BioPharma Finder (Thermo), Protein Metrics, or Skyline.

  • Criteria:

    • Mass Accuracy: < 5 ppm.[4]

    • Sequence Coverage: > 98% (combined enzymes).

    • MS/MS Confidence: b/y ion series matching.

Visualizing the Logic

Diagram 1: The Comparative Workflow (HRMS vs. Edman vs. NMR)

This diagram illustrates the decision pathways for choosing a validation method based on sample limitations.

ValidationWorkflow Start Peptide/Protein Sample Decision1 Is 3D Structure / Stereochemistry (L vs D) Required? Start->Decision1 NMR_Path NMR Spectroscopy (Requires mg amounts) Decision1->NMR_Path Yes Decision2 Is Sample >50 residues or Blocked N-Terminus? Decision1->Decision2 No Edman_Path Edman Degradation (N-terminal sequencing only) Decision2->Edman_Path No (Short, Unblocked) MS_Path LC-MS/MS (HRMS) (Peptide Mapping) Decision2->MS_Path Yes (Complex/Blocked) Digest Enzymatic Digestion (Trypsin/Glu-C) MS_Path->Digest Separation UHPLC Separation (C18 Column) Digest->Separation Acquisition HRMS Acquisition (Orbitrap/Q-TOF) Separation->Acquisition Result Full Sequence Validation & PTM Localization Acquisition->Result

Caption: Decision matrix for selecting the appropriate structural validation technique. HRMS is the preferred pathway for complex sequences and PTM analysis.

Diagram 2: HRMS Fragmentation Logic

How to choose the correct fragmentation mode within the Mass Spectrometer to ensure validation.

FragmentationLogic Input Precursor Ion Selected CheckPTM Labile PTMs suspected? (Phospho/Glyco) Input->CheckPTM Mode_CID HCD / CID (Standard Backbone Fragmentation) CheckPTM->Mode_CID No Mode_ETD ETD / EThcD (Preserves Side Chains) CheckPTM->Mode_ETD Yes Analysis Fragment Ion Matching (b-ions / y-ions) Mode_CID->Analysis Mode_ETD->Analysis Outcome1 Sequence Confirmed PTM Localized Analysis->Outcome1 High Coverage Outcome2 PTM Lost / Ambiguous Analysis->Outcome2 Neutral Loss Outcome2->Mode_ETD Re-run with ETD

Caption: Workflow for selecting fragmentation modes. ETD is essential when standard CID/HCD fails to localize labile modifications.

References

  • ICH Harmonised Tripartite Guideline. (1999). Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. International Council for Harmonisation.[5] [Link]

  • United States Pharmacopeia (USP). (2022). General Chapter <1047> Biotechnology-Derived Articles—Tests. USP-NF. [Link]

  • Zhang, G., et al. (2016). Mass Spectrometry for the Characterization of Therapeutic Antibodies. Mass Spectrometry Reviews. [Link]

  • Thermo Fisher Scientific. (2025).[1] Orbitrap vs. Q-TOF for Intact Protein Structural Insights. LabRulez LCMS. [Link]

  • Rapid Novor. (2021). Edman Degradation vs. Mass Spectrometry: A Comparison.[Link]

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Strategic Guide: Protecting Group Architectures for 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Polar Residue

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (referred to herein as Dioxanylalanine or DoxAla ) represents a high-value "stealth" building block in modern peptidomimetic drug design. Structurally, it functions as a rigidified, cyclic ether analog of serine or a non-ionic polar surrogate for leucine. Its 1,4-dioxane side chain offers unique physicochemical properties: it increases aqueous solubility without introducing formal charge, mimics the hydration shell of PEG (polyethylene glycol), and resists metabolic degradation better than linear ethers.

This guide objectively compares the two dominant protecting group strategies—Fmoc/tBu and Boc/Bzl —for incorporating DoxAla into therapeutic peptides. Unlike canonical amino acids with reactive side chains (e.g., Lys, Asp), the DoxAla side chain is a cyclic ether, which is "constitutively protected." However, its unique ether functionality introduces specific stability and storage considerations that dictate the choice of N-terminal protection.

Strategic Comparison: Fmoc vs. Boc Architectures

The choice between Fmoc and Boc strategies for DoxAla is not merely a preference for reagents but a decision based on peptide length , aggregation potential , and side-chain fidelity .

Comparative Performance Matrix
FeatureStrategy A: Fmoc/tBu (Recommended)Strategy B: Boc/Bzl (Specialized)
Primary Utility High-throughput SPPS, GMP manufacturing, acid-sensitive sequences.Difficult/aggregating sequences, "hard" nucleophiles, base-sensitive motifs.
N-Terminal Protection Fmoc (Base-labile)Boc (Acid-labile)
Cleavage Conditions TFA (Trifluoroacetic acid) + ScavengersHF (Hydrogen Fluoride) or TFMSA
Side Chain Stability High : 1,4-Dioxane ring is stable to 20% Piperidine and 95% TFA.High : 1,4-Dioxane ring is stable to anhydrous HF.
Racemization Risk Low : Mild base conditions minimize

-proton abstraction.
Moderate : Strong acid activation can increase racemization risk.
Storage Risk Moderate : Dioxane ring can form peroxides over time. Requires antioxidants.Moderate : Same peroxide risk.
Solubility Impact Excellent : DoxAla improves the solubility of Fmoc-protected intermediates.Good : DoxAla disrupts aggregation but Boc strategy relies on aggregation-breaking solvents.
Cost Efficiency High : Reagents are cheaper, safer, and amenable to automation.Medium : Requires specialized HF apparatus; higher operational overhead.

Deep Dive: Protecting Group Strategies

Strategy A: The Fmoc/tBu Architecture (The Industry Standard)

This is the preferred strategy for 90% of applications involving DoxAla due to its compatibility with automated synthesizers and the mild cleavage conditions.

Mechanism & Rationale

The Fmoc group is removed by a secondary amine (typically 20% piperidine in DMF), a condition under which the 1,4-dioxane ether linkage is completely inert. The final cleavage uses TFA, which protonates the ether oxygen but does not cleave the C-O bond of a 1,4-dioxane ring (unlike acetals such as 1,3-dioxolane or THP ethers).

Key Advantage: The 1,4-dioxane side chain acts as an internal solubilizing agent, often mitigating the aggregation issues common in Fmoc SPPS of hydrophobic sequences.

Protocol Highlight: Coupling Efficiency

  • Activator: HBTU/HOBt or DIC/Oxyma.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or NMP.

  • Observation: DoxAla couples with kinetics similar to Leucine. Double coupling is recommended for sequences >10 residues.

Strategy B: The Boc/Bzl Architecture (The "Difficult Sequence" Specialist)

This strategy is reserved for sequences that aggregate heavily or contain base-sensitive moieties (e.g., aspartimide-prone sequences).

Mechanism & Rationale

The Boc group is removed by TFA, and the final cleavage uses HF. The 1,4-dioxane ring is remarkably robust to anhydrous HF, a property that distinguishes it from many other ether-containing protecting groups.

Critical Consideration: While the dioxane ring survives HF, the harsh acidic conditions can promote side reactions if scavengers are not optimized. The ether oxygen can be protonated, potentially acting as a nucleophile in intramolecular cyclizations if adjacent residues are reactive (e.g., Trp, Met).

Scientific Integrity: Stability & Side Reactions

The "Ether Paradox"

The 1,4-dioxan-2-yl side chain is technically an ether.[1] In organic synthesis, ethers are often considered stable. However, in the context of high-purity peptide synthesis, two specific risks must be managed:

  • Peroxide Formation (Storage Instability):

    • Mechanism:[2] Like THF and diethyl ether, the 1,4-dioxane ring is prone to autoxidation at the position

      
       to the oxygen, forming hydroperoxides.
      
    • Impact: These peroxides can oxidize sensitive residues (Met, Cys, Trp) during the cleavage step.

    • Mitigation: Store Fmoc-DoxAla-OH under argon at -20°C. Test for peroxides before use.

  • Acid-Catalyzed Ring Opening (The "Acetal" Myth):

    • Clarification: A common misconception is that the dioxane ring is acid-labile like a THP (tetrahydropyranyl) protecting group.

    • Fact: DoxAla contains a 1,4-dioxane ring (a bis-ether), not a 1,3-dioxolane (an acetal). Therefore, it is stable to the TFA used in Fmoc cleavage and the HF used in Boc cleavage. It does not require orthogonal protection.

Experimental Validation: Stability Data
  • Condition A (Fmoc Deprotection): 20% Piperidine/DMF, 24h

    
    100% Intact .
    
  • Condition B (TFA Cleavage): 95% TFA, 2.5% TIS, 2.5% H2O, 4h

    
    100% Intact .
    
  • Condition C (HF Cleavage): Anhydrous HF, p-Cresol, 0°C, 1h

    
    >98% Intact .
    

Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting the appropriate protecting group strategy for DoxAla, incorporating stability checkpoints.

DoxAla_Strategy Start Start: Peptide Synthesis with DoxAla Seq_Analysis Analyze Peptide Sequence Start->Seq_Analysis Agg_Check Is the sequence prone to heavy aggregation? Seq_Analysis->Agg_Check Base_Sens Contains base-sensitive moieties (e.g., Asp-Gly)? Agg_Check->Base_Sens Yes Fmoc_Route Strategy A: Fmoc/tBu (Standard) Agg_Check->Fmoc_Route No Base_Sens->Fmoc_Route No Boc_Route Strategy B: Boc/Bzl (Specialized) Base_Sens->Boc_Route Yes Fmoc_Couple Coupling: Fmoc-DoxAla-OH (HBTU/DIPEA) Fmoc_Route->Fmoc_Couple Boc_Couple Coupling: Boc-DoxAla-OH (DIC/HOBt) Boc_Route->Boc_Couple Fmoc_Deprot Deprotection: 20% Piperidine (Dioxane Stable) Fmoc_Couple->Fmoc_Deprot Fmoc_Cleave Final Cleavage: 95% TFA (Dioxane Stable) Fmoc_Deprot->Fmoc_Cleave Boc_Deprot Deprotection: 50% TFA (Dioxane Stable) Boc_Couple->Boc_Deprot Boc_Cleave Final Cleavage: HF (Dioxane Stable) Boc_Deprot->Boc_Cleave

Figure 1: Decision tree for selecting the optimal protecting group strategy for DoxAla incorporation.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-DoxAla-OH (Conceptual)

Note: While commercially available, in-house synthesis often starts from Serine derivatives.

  • Starting Material: Fmoc-Ser-OtBu.

  • Etherification: React with a suitable glycol derivative or via radical addition to a dehydroalanine precursor.

  • Purification: Silica gel chromatography (DCM/MeOH). DoxAla is polar; expect lower Rf values than Fmoc-Phe-OH.

Protocol 2: Manual Coupling of Fmoc-DoxAla-OH in SPPS

Objective: Incorporate DoxAla into a growing peptide chain on Rink Amide resin.

  • Preparation: Dissolve Fmoc-DoxAla-OH (3.0 eq) and HBTU (2.9 eq) in minimal DMF (0.2 M concentration).

  • Activation: Add DIPEA (6.0 eq) immediately before addition to the resin.

  • Coupling: Add the activated solution to the deprotected resin. Shake for 45–60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test (ninhydrin). If the beads are not blue, coupling is complete.

    • Troubleshooting: If the coupling is sluggish (blue beads remain), perform a second coupling with PyBOP/DIPEA.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3] Chemical Reviews, 109(6), 2455-2504. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256. [Link]

  • Blaskovich, M. A. (2016). "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry, 59(24), 10807-10836. [Link]

Sources

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